molecular formula C11H13ClFN B11745105 1-(2-Chloro-4-fluorophenyl)cyclopentanamine

1-(2-Chloro-4-fluorophenyl)cyclopentanamine

Cat. No.: B11745105
M. Wt: 213.68 g/mol
InChI Key: ZFMZLIUOXOSUOA-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)cyclopentanamine is a chemical compound with the molecular formula C11H13ClFN. It is a cyclopentanamine derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclopentanamine typically involves the reaction of cyclopentanone with 2-chloro-4-fluoroaniline under specific conditions. The process may include steps such as:

    Formation of an intermediate Schiff base: Cyclopentanone reacts with 2-chloro-4-fluoroaniline in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-4-fluorophenyl)cyclopentanamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclopentanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)cyclopentanamine: Lacks the chloro substituent.

    1-(4-Fluorophenyl)cyclopentanamine: Fluoro group is positioned differently on the phenyl ring

Uniqueness: 1-(2-Chloro-4-fluorophenyl)cyclopentanamine is unique due to the specific positioning of the chloro and fluoro groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H13ClFN/c12-10-7-8(13)3-4-9(10)11(14)5-1-2-6-11/h3-4,7H,1-2,5-6,14H2

InChI Key

ZFMZLIUOXOSUOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=C(C=C2)F)Cl)N

Origin of Product

United States

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